![molecular formula C17H20N2O5S2 B2553601 Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 1321953-13-2](/img/structure/B2553601.png)
Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was performed by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives have been synthesized using different starting materials and reaction conditions, such as the reaction of benzothiazole derivatives with ethyl bromocyanoacetate , or the cyclization of thioamide with 2-chloroacetoacetate . These methods demonstrate the versatility of synthetic approaches for thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the compound ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was characterized by FTIR and NMR and further analyzed by X-ray diffraction . Density functional theory (DFT) calculations can also be used to optimize the molecular geometry and investigate the electronic properties of these molecules .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions. The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene, for instance, yielded ethyl 3-phenylisothiazole-4-carboxylate . These compounds can also act as sensitizers in photo-oxidation reactions, indicating their potential utility in photochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The photophysical properties of some thiazole derivatives, such as their absorption and fluorescence spectra, are mainly due to π→π* transitions . The molecular electrostatic potential (MEP) map of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate indicates the sites of hydrogen bonding, which can affect the compound's solubility and reactivity .
Scientific Research Applications
Synthesis Techniques and Intermediate Compounds
A variety of synthesis techniques have been employed to create complex molecules related to Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate. For instance, solvent-free conditions have been utilized for the preparation of certain carboxylates, leveraging focused microwave irradiation for efficiency (Meziane et al., 1998). Moreover, acylation and subsequent conversions have been explored to yield various amino and sulfonyl derivatives, contributing significantly to the field of heterocyclic chemistry (Dovlatyan et al., 2004).
Crystal Structure Analysis
The crystal structure of related compounds has been determined through X-ray single crystal diffraction, providing insights into the molecular arrangement and potential for further chemical modifications (Zhou et al., 2017). This structural information is crucial for understanding the reactivity and potential applications of these compounds in various fields of research.
Immunomodulatory and Anticancer Activities
Some derivatives have been investigated for their biological activities, including immunomodulatory and anticancer effects. For example, certain thiazolo[3,2-a]benzimidazole derivatives have shown significant inhibitory effects on NO generation from macrophages and demonstrated cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2009). These findings highlight the therapeutic potential of these compounds and their relevance in the development of new anticancer agents.
Heterocyclic Compound Synthesis
Research has also focused on the synthesis of diverse heterocyclic compounds using Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate and its derivatives as key intermediates. This includes the development of novel pyrimidine, pyrazole, and thiazole derivatives with potential applications in medicinal chemistry and drug development (Mohamed, 2014).
Photophysical Properties and Activation
The photophysical properties of related compounds have been studied, revealing their potential as singlet oxygen sensitizers and their applications in photo-oxidation processes. This research opens avenues for the use of these compounds in materials science and photodynamic therapy (Amati et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-4-24-16(21)15-12(2)19(3)17(25-15)18-14(20)10-11-26(22,23)13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACDMQVFMWOXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCS(=O)(=O)C2=CC=CC=C2)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate |
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